molecular formula C3H6O2 B037111 3-Hydroxypropanal CAS No. 2134-29-4

3-Hydroxypropanal

Cat. No. B037111
CAS RN: 2134-29-4
M. Wt: 74.08 g/mol
InChI Key: AKXKFZDCRYJKTF-UHFFFAOYSA-N
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Patent
US05811591

Procedure details

There is produced a solution containing 8.1 percent by weight of 3-hydroxypropanal and 1.3 percent by weight of dimerized 3-hydroxypropanal both obtained as the result of the above hydration reaction. A known raney nickel catalyst is added to the resulting solution to hydrogenate 3-hydroxypropanal and dimerized 3-hydroxypropanal. Reaction conditions are: a hydrogen pressure of 100 kg/cm2, a reaction temperature of 60° C., and reaction time of six hours. When the reaction ends, the resulting solution is analyzed and it is acknowledged that there is produced 1,3-propanediol in an amount equal to a total of 3-hydroxypropanal and dimerized 3-hydroxypropanal. In other words, 1,3-propanediol is quantitatively produced. This indicates that dimerized 3-hydroxypropanal is converted into 1,3-propanediol by a known hydrogenation process.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH:4]=[O:5].[H][H]>[Ni]>[CH2:4]([OH:5])[CH2:3][CH2:2][OH:1].[OH:5][CH2:4][CH2:3][CH:2]=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There is produced a solution
CUSTOM
Type
CUSTOM
Details
both obtained as the
CUSTOM
Type
CUSTOM
Details
result of the above hydration reaction
CUSTOM
Type
CUSTOM
Details
Reaction conditions

Outcomes

Product
Name
Type
product
Smiles
C(CCO)O
Name
Type
product
Smiles
OCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.